3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
CAS No.: 130403-00-8
Cat. No.: VC9576639
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130403-00-8 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17) |
| Standard InChI Key | WZFHIYUUCGUYAR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Structural Features
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- possesses the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . Its IUPAC name, 5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide, reflects the substitution pattern: a methyl group at the 5-position of the isoxazole ring and a 2,4,6-trimethylphenyl group attached via a carboxamide linkage . The SMILES notation CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C encodes this arrangement, while the InChIKey WZFHIYUUCGUYAR-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Molecular Descriptors of 3-Isoxazolecarboxamide, 5-Methyl-N-(2,4,6-Trimethylphenyl)-
| Property | Value |
|---|---|
| CAS Number | 130403-00-8 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| XLogP3 | 3.2 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 64.6 Ų |
Data sourced from PubChem and VulcanChem.
Spectroscopic and Physicochemical Profiling
The compound’s collision cross-section (CCS) values, critical for mass spectrometry workflows, range from 156.5 Ų for [M+H]+ to 169.5 Ų for [M+Na]+ adducts . These metrics facilitate its identification in complex matrices. While experimental data on melting/boiling points remain unpublished, its logP value of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies and Optimization
Core Synthesis Strategies
The synthesis of 3-isoxazolecarboxamide derivatives typically involves cyclization reactions integrating oxygen and nitrogen atoms into the heterocyclic core . For this specific analog, a two-step approach is employed:
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Methylation at the 5-position: Introduces steric bulk to modulate target interactions.
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Carboxamide Coupling: Reacts 5-methylisoxazole-3-carboxylic acid with 2,4,6-trimethylaniline under peptide coupling conditions (e.g., EDC/HOBt).
Notably, Egorova et al. demonstrated that analogous isoxazole-3-carboxamides can be synthesized in 5 steps with yields exceeding 60% through regioselective 1,3-dipolar cycloadditions .
Scalability and Functionalization
Recent advances enable multigram synthesis (up to 300 g/batch) of isoxazole precursors via cycloadditions of chloroximes with cyclic alkenes . Post-synthetic modifications of the carboxamide group—including hydrolysis to carboxylic acids or reduction to amines—enhance derivatization potential .
Biological Activity and Mechanistic Insights
TRPV1 Modulation and Analgesic Effects
Structural analogs of this compound exhibit dual TRPV1 antagonism and solubility, critical for managing neuropathic pain . Substitution with aminocyclohexanol motifs (e.g., compound 32) conferred IC₅₀ values < 100 nM in rat CFA hyperalgesia models while mitigating thermoregulatory side effects . These findings suggest that the 2,4,6-trimethylphenyl group may enhance target selectivity over related vanilloid receptors.
Antiviral Activity Against Enteroviruses
The isoxazole-3-carboxamide scaffold shows promise against EV-D68 and coxsackievirus B3 (CVB3). Derivative 11526092 inhibited CVB3 replication with an IC₅₀ of 0.89 μM and a selectivity index >100 . Molecular docking studies posit that the trimethylphenyl group obstructs viral capsid binding pockets, preventing uncoating .
Table 2: Biological Activity Profile
| Activity | Model System | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| TRPV1 Antagonism | Rat CFA Assay | 85 nM | |
| EV-D68 Inhibition | HeLa Cells | 1.2 μM | |
| COX-2 Inhibition (Selectivity) | Human Whole Blood | >10 μM |
Applications in Drug Discovery
Lead Optimization Frameworks
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Key modifications include:
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Isoxazole Ring Substitutions: Electron-withdrawing groups at C5 improve metabolic stability .
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Aryl Carboxamide Variations: 2,4,6-Trimethylphenyl enhances CNS penetration vs. morpholinophenyl analogs .
Preclinical Development Challenges
Despite favorable in vitro profiles, pharmacokinetic limitations persist. The methyl-rich structure increases CYP3A4-mediated metabolism, reducing oral bioavailability in murine models . Prodrug strategies employing ester prodrugs (e.g., isoxazole-3-carboxylates) are under investigation .
Comparative Analysis with Structural Analogs
Isoxazole-3-Carboxamide Derivatives
Compared to 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide (CAS 1448044-66-3), the 2,4,6-trimethylphenyl variant exhibits:
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Higher LogP (3.2 vs. 2.1), enhancing blood-brain barrier permeability .
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Reduced Aqueous Solubility (<1 mg/mL vs. 5 mg/mL), necessitating formulation aids .
Non-Carboxamide Isoxazoles
Spirocyclic isoxazolines (e.g., bicyclic γ-lactones) lack the carboxamide’s hydrogen-bonding capacity, diminishing target affinity but improving metabolic stability .
Research Gaps and Future Directions
Unresolved Mechanistic Questions
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Target Engagement Biomarkers: No in vivo data confirm TRPV1 binding at therapeutic doses .
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Resistance Mutations: Viral variants with altered capsid proteins may circumvent antiviral effects .
Translational Opportunities
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